2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate
Description
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate is a hybrid heterocyclic compound featuring a fused triazolobenzothiazole core linked via a thioether bridge to a 3,4,5-trimethoxybenzoate ester. This structure combines two pharmacologically significant motifs: the triazolobenzothiazole system, known for its diverse bioactivity, and the 3,4,5-trimethoxyphenyl group, a hallmark of microtubule-targeting agents like combretastatin analogs. The thioethyl benzoate moiety may enhance metabolic stability and membrane permeability compared to simpler alkyl or aryl substituents .
Properties
Molecular Formula |
C20H19N3O5S2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H19N3O5S2/c1-25-14-10-12(11-15(26-2)17(14)27-3)18(24)28-8-9-29-19-21-22-20-23(19)13-6-4-5-7-16(13)30-20/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
OHDKJMHHLRWBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and ortho esters under acidic conditions.
Synthesis of Benzothiazole: Benzothiazole derivatives are often prepared through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Thioether Formation: The triazole and benzothiazole moieties are linked via a thioether bond, typically using thiol-ene click chemistry or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Automation and process optimization are key to scaling up the synthesis while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dihydro derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines vs. Triazolobenzothiazoles
- Triazolothiadiazines (e.g., compounds 108a, 108m, 108): These derivatives exhibit strong antiproliferative activity against A549, MCF7, and SKOV3 cancer cell lines, with IC₅₀ values ranging from 0.30–0.70 µM, outperforming etoposide (IC₅₀ = 1.89–2.99 µM) .
- However, direct activity data are needed for validation.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles (e.g., compound 9b)**
- Anticancer Activity : Compound 9b (R = 4-Me-Ph) inhibits tubulin polymerization (IC₅₀ = 2.4 µM), arrests the G2/M cell cycle, and induces apoptosis via caspase-3 activation and Bcl-2 suppression .
- Selectivity: High selectivity for A549 lung cancer cells over HEK-293 normal cells (IC₅₀ > 64.5 µg/mL) .
Substituent Effects
3,4,5-Trimethoxyphenyl Group
- Anticancer Mechanism : This substituent is critical for tubulin binding, mimicking the pharmacophore of colchicine-site inhibitors. For example, 3,6-bis(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () likely disrupts microtubule dynamics, though specific data are pending .
- Enhanced Potency: Derivatives with 3,4,5-trimethoxyphenyl groups (e.g., 108m, IC₅₀ = 0.30 µM) show superior cytotoxicity to non-trimethoxy analogs .
Thioethyl Benzoate vs. Aryl/Alkyl Substituents
- Thioethyl Benzoate : The ester linkage in the target compound may improve metabolic stability compared to direct aryl/alkyl substitutions. The thioether bridge could facilitate redox-sensitive drug release.
- Aryl/Alkyl Derivatives : Compounds like 9b (4-methylphenyl) and 108a (unspecified aryl) rely on hydrophobic interactions for target binding .
Biological Activity
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃OS₂ |
| CAS Number | 423740-66-3 |
| Molecular Weight | 251.32 g/mol |
| Hazard Classification | Irritant |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate (compound 9), demonstrated considerable activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 1.2 to 2.4 nM, indicating potent cytotoxic effects comparable to doxorubicin .
Moreover, this class of compounds has been shown to act as histone deacetylase inhibitors (HDACi), with compound 9 exhibiting an IC50 of 9.4 μM in this capacity . The inhibition of HDACs is a recognized mechanism for inducing apoptosis in cancer cells.
The biological mechanisms through which these compounds exert their effects are multifaceted:
- Histone Deacetylase Inhibition : By inhibiting HDACs, these compounds can alter gene expression patterns that promote cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .
- Antimicrobial Activity : Compounds in this class have also shown antimicrobial properties against various pathogens, suggesting a broader therapeutic potential beyond oncology .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that certain triazole derivatives exhibited significant cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, compound 69c showed more potent activity against MCF-7 cells compared to other tested compounds .
- Synthesis and Evaluation : The synthesis of various triazolethiones has been documented with subsequent evaluation of their biological activities. Many derivatives displayed promising results in terms of antimicrobial and anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
